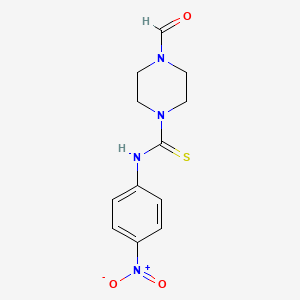

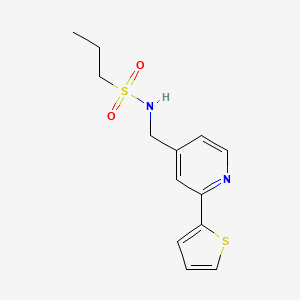

![molecular formula C16H19N3OS B3017177 N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide CAS No. 332018-41-4](/img/structure/B3017177.png)

N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide" is a derivative of sulfanyl acetamide with potential pharmacological properties. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, indicating a broad interest in this class of compounds for their biological activities and interactions with various enzymes and receptors.

Synthesis Analysis

The synthesis of related sulfanyl acetamide compounds typically involves multi-step reactions starting from aromatic organic acids or esters, which are converted into corresponding hydrazides, thioesters, or thiols, and then further reacted with various electrophiles to introduce the desired substituents . For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl derivatives involves the conversion of aromatic acids into esters, followed by the formation of hydrazides and subsequent cyclization to oxadiazoles, which are then reacted with bromoacetamides to yield the final compounds .

Molecular Structure Analysis

The molecular structure of sulfanyl acetamide derivatives is characterized by the presence of a pyrimidine ring, which is often inclined at various angles relative to the attached benzene ring, indicating a folded conformation . This conformation is stabilized by intramolecular hydrogen bonding, as observed in the crystal structures of similar compounds . The presence of substituents such as chloro, nitro, or methyl groups can influence the geometry and electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of sulfanyl acetamide derivatives can be inferred from quantum chemical calculations, which often reveal the presence of strong hydrogen-bonded interactions and the potential for various intra- and intermolecular interactions . The electronic structure, including the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), can indicate the chemical reactivity and potential sites for further reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamide derivatives, such as vibrational frequencies and electronic properties, can be studied using spectroscopic methods like FT-IR and Raman, as well as quantum chemical calculations . These studies provide insights into the stability of the molecule, the nature of bonding, and the potential for drug-likeness based on Lipinski's rule and pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) .

Applications De Recherche Scientifique

Crystal Structure Analysis

The study of crystal structures of related compounds provides insights into the molecular conformation, hydrogen bonding, and molecular interactions. For instance, in compounds with a similar thioacetamide bridge, the conformation around the methylene C atom and the inclination of the pyrimidine ring to the benzene ring have been characterized, revealing intramolecular hydrogen bonds stabilizing the structure (Subasri et al., 2016).

Vibrational Spectroscopy and Quantum Computational Approach

Vibrational spectroscopy, such as Raman and Fourier Transform Infrared Spectroscopy (FTIR), combined with ab initio calculations, provides vibrational signatures of compounds. This approach helps understand the molecular geometry, intra- and inter-molecular hydrogen bonds, and stereo-electronic interactions that contribute to molecular stability. Such studies also offer insights into the compound's potential inhibitory activity against viruses (Jenepha Mary et al., 2022).

Biological Screening and Molecular Docking

Biological screening of derivatives for antibacterial, antifungal, and anthelmintic activity reveals potential medical applications. Molecular docking studies can show how these compounds bind to target proteins, suggesting their mechanism of action. Compounds have been identified with significant biological activities, and their binding poses have been compared to standards to understand their interactions with target proteins (Khan et al., 2019).

Antiviral Potency Against COVID-19

The synthesis and characterization of novel antiviral molecules related to the given compound, followed by computational studies, can highlight their potential against viruses like SARS-CoV-2. These studies include analysis of molecular structure, hydrogen-bonded interactions, vibrational spectroscopy, and molecular docking to understand their interactions with viral proteins and their pharmacokinetic properties (Mary et al., 2020).

Metabolite Analysis

Studying the metabolites of related compounds in human urine can provide insights into their biotransformation, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Fujimaki et al., 1990).

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-10-5-6-14(7-11(10)2)19-15(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQCZKVCMFSFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

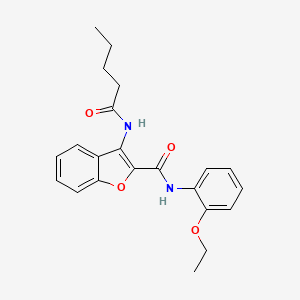

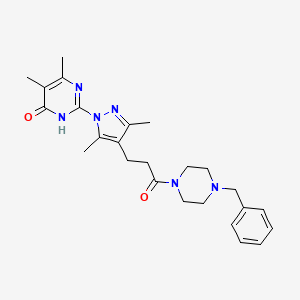

![1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B3017096.png)

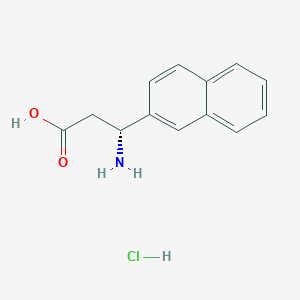

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)

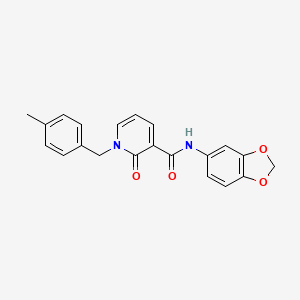

![Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017104.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)

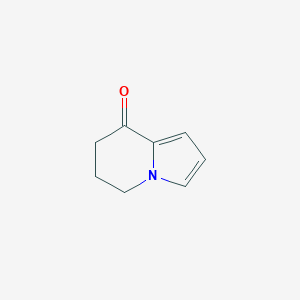

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)

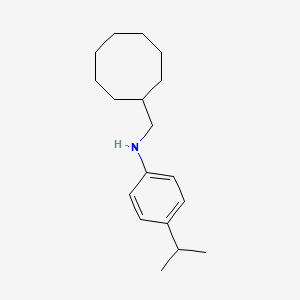

![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)